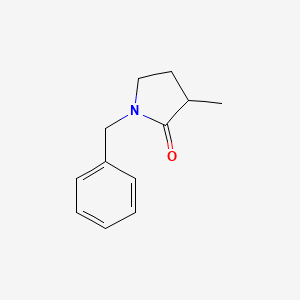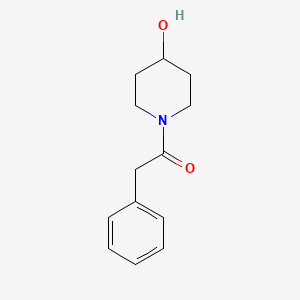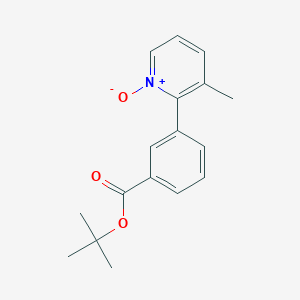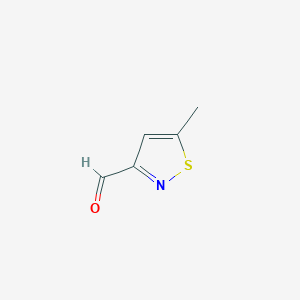
1-Benzyl-3-methylpyrrolidin-2-one
Overview
Description
1-Benzyl-3-methylpyrrolidin-2-one is an organic compound with the molecular formula C12H15NO. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives, which include 1-benzyl-3-methylpyrrolidin-2-one, are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Mode of Action
It’s worth noting that pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . This suggests that these compounds may interact with their targets by binding to active sites, thereby modulating the function of the target proteins.
Pharmacokinetics
Its molecular weight is 18925 , which is within the optimal range for oral bioavailability
Result of Action
Given the diverse biological activities of pyrrolidin-2-one derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects, depending on the specific target and pathway it affects.
Preparation Methods
The synthesis of 1-Benzyl-3-methylpyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of N-methyl-2-pyrrolidone with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide. Another method involves the hydrogenation of N-benzylidene-3-methylpyrrolidin-2-one using a palladium catalyst .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .
Chemical Reactions Analysis
1-Benzyl-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.
Common reagents and conditions used in these reactions include aprotic solvents, catalysts like palladium or platinum, and bases such as sodium hydride. Major products formed from these reactions include N-oxides, amines, and substituted pyrrolidinones .
Scientific Research Applications
1-Benzyl-3-methylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Comparison with Similar Compounds
1-Benzyl-3-methylpyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidin-2-one: A simpler analog without the benzyl and methyl substituents.
N-Methyl-2-pyrrolidone: A widely used solvent with similar structural features but different functional properties.
3-Benzyl-1-methylpyrrolidin-2-one: A closely related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-benzyl-3-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-7-8-13(12(10)14)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHABMOXCEDCYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270177 | |
| Record name | 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108303-99-7 | |
| Record name | 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108303-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B3080328.png)
![8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3080336.png)


![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)
![4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3080362.png)
![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)
![4-[(3-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080372.png)
![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)


![9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate](/img/structure/B3080391.png)


